
(2S)-1,1-difluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,1-difluoropropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanol molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-difluoropropan-2-ol typically involves the fluorination of propanol derivatives. One common method is the reaction of 1,1-difluoro-2-propanone with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield this compound. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Oxidation: Formation of 1,1-difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of halogenated derivatives such as 1,1-dichloropropan-2-ol.
科学的研究の応用
(2S)-1,1-difluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
作用機序
The mechanism of action of (2S)-1,1-difluoropropan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1-difluoroethanol: Similar structure but with one less carbon atom.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropanol: Fluorine atoms are attached to the second carbon instead of the first.
Uniqueness
(2S)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the position of fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for applications requiring high selectivity and stability.
特性
分子式 |
C3H6F2O |
|---|---|
分子量 |
96.08 g/mol |
IUPAC名 |
(2S)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1 |
InChIキー |
AKVKBTWZKYWPNV-REOHCLBHSA-N |
異性体SMILES |
C[C@@H](C(F)F)O |
正規SMILES |
CC(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


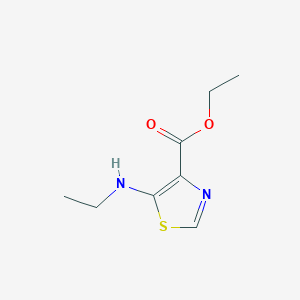

![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)
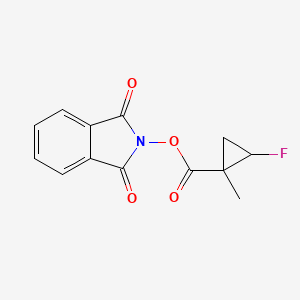
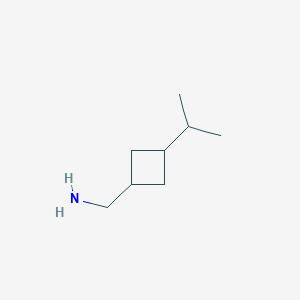
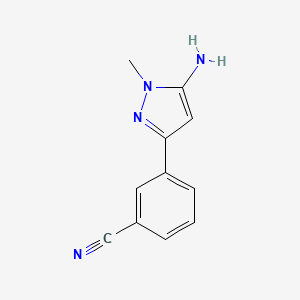
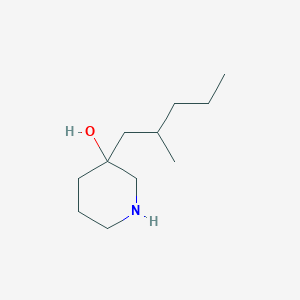

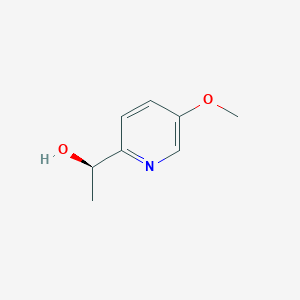
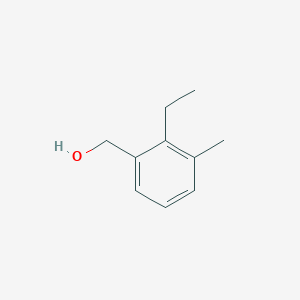
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
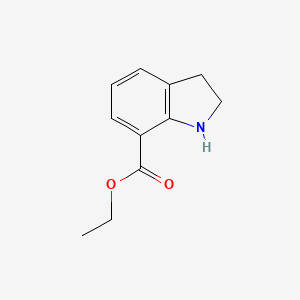
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
